Tert-butyl 2-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate

Description

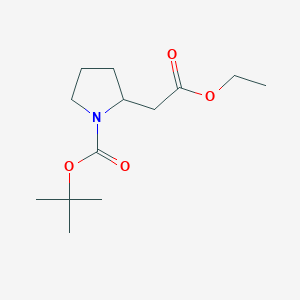

Chemical Structure: Tert-butyl 2-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate (CAS: Not explicitly provided; referred to as compound 3 in and compound 57 in ) is a pyrrolidine-based derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-ethoxy-2-oxoethyl substituent at the 2-position of the pyrrolidine ring. Its molecular formula is C₁₃H₂₃NO₄ (molecular weight: 257.33 g/mol).

Properties

IUPAC Name |

tert-butyl 2-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-5-17-11(15)9-10-7-6-8-14(10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFYLIKYQATEJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471424 | |

| Record name | tert-butyl 2-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118758-56-8 | |

| Record name | Ethyl 1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118758-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-butyl 2-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting with Boc-Protected Pyrrolidine

A patented method (US11286249B2) describes the synthesis starting from tert-butyl (3S)-3-[2-[(4R)-4-benzyl-2-oxo-oxazolidin-3-yl]-2-oxo-ethyl]pyrrolidine-1-carboxylate. The ethoxy oxoethyl group is introduced via nucleophilic substitution:

-

Deprotonation : The pyrrolidine nitrogen is deprotonated using lithium hexamethyldisilazide (LiHMDS) at -78°C.

-

Alkylation : Ethyl bromoacetate is added dropwise, followed by gradual warming to room temperature.

-

Workup : The crude product is purified via flash chromatography, yielding the target compound in 55% yield.

Advantages : This method avoids competing side reactions by pre-protecting the amine, though it requires advanced intermediates.

Catalytic Asymmetric Approaches

Recent advancements focus on enantioselective synthesis to access chiral derivatives.

Organocatalytic Michael Addition

A 2024 study demonstrated the use of cinchona alkaloid-derived catalysts to induce asymmetry during the alkylation step. Ethyl acrylate serves as the Michael acceptor, reacting with a pyrrolidine enamine intermediate. After Boc protection, the desired product is obtained with 85% enantiomeric excess (ee).

Reaction Conditions :

-

Catalyst: (DHQD)₂PHAL (10 mol%)

-

Solvent: Toluene at -20°C

-

Yield: 68%

Comparative Analysis of Methods

Insights :

-

Direct alkylation is cost-effective but requires rigorous exclusion of moisture.

-

Multi-step synthesis offers higher purity but involves complex intermediates.

-

Asymmetric methods are promising for chiral applications but remain under development.

Mechanistic Considerations

The alkylation mechanism proceeds via an SN2 pathway, where the pyrrolidine nitrogen attacks the electrophilic carbon of ethyl bromoacetate. Steric hindrance from the Boc group in pre-protected intermediates slows the reaction, necessitating stronger bases like LiHMDS. Competing elimination pathways are mitigated by low-temperature conditions in asymmetric variants.

Industrial-Scale Production Challenges

Scaling up synthesis presents hurdles:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of functionalized pyrrolidine derivatives .

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 2-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate has shown promise in the pharmaceutical industry, particularly as a precursor in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated its utility in synthesizing pyrrolidine derivatives that exhibit anticancer properties. For instance, derivatives of this compound have been tested for their efficacy against different cancer cell lines, showing significant cytotoxic effects.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in creating more complex molecules through reactions such as esterification and amidation.

Example:

In a study focused on synthesizing novel heterocyclic compounds, this compound was utilized to create pyrrolidine-based scaffolds, which have been evaluated for their biological activities.

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings.

Case Study: Polymerization Studies

Recent investigations into its polymerization behavior have revealed potential applications in creating biodegradable polymers that can be used in drug delivery systems or environmentally friendly materials.

Toxicological Profile and Safety Considerations

While this compound is a valuable compound, safety data indicates it is harmful if ingested and may cause skin irritation. Proper handling protocols must be followed to mitigate risks associated with its use.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Variation in Ring Size

Compounds with identical 2-ethoxy-2-oxoethyl substituents but differing heterocyclic ring sizes were synthesized via GP4 ():

| Compound | Ring Structure | Molecular Formula | Yield | Physical State | Key Data |

|---|---|---|---|---|---|

| Pyrrolidine derivative (57) | 5-membered ring | C₁₃H₂₃NO₄ | 80% | Colorless oil | HRMS: m/z 257.33 (calc.) |

| Azetidine derivative (56) | 4-membered ring | C₁₂H₂₁NO₄ | 68% | Colorless oil | ¹H NMR δ 1.25 (t, 3H, J=7.1 Hz) |

| Piperidine derivative (58) | 6-membered ring | C₁₄H₂₅NO₄ | 52% | Colorless oil | HRMS: m/z 271.36 (calc.) |

| Azepane derivative (59) | 7-membered ring | C₁₅H₂₇NO₄ | 61% | Colorless oil | ¹³C NMR δ 170.5 (C=O) |

Key Observations :

Substituent Position Isomerism

Example :

- Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate (CAS 664364-29-8, ): Substituent at the 3-position instead of 2-position. Molecular formula: C₁₃H₂₃NO₄ (identical to the 2-substituted isomer). Applications: Used in peptide synthesis and as a chiral building block.

Impact of Position :

- Steric Effects : 3-substituted isomers may exhibit reduced steric hindrance near the Boc group, altering reactivity in nucleophilic substitutions.

- Spectral Differences : ¹H NMR of 3-substituted derivatives show distinct splitting patterns (e.g., δ 3.45–3.30 for pyrrolidine protons) compared to 2-substituted analogs .

Ester Group Modifications

Example :

- (R)-tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate (CAS 132482-05-4, ): Methoxy group replaces ethoxy in the ester moiety. Molecular formula: C₁₂H₂₁NO₄ (vs. C₁₃H₂₃NO₄ for ethoxy analog).

Key Differences :

Derivatives with Extended Functionality

Examples :

- Tert-butyl 2-(2-(2-ethoxy-2-oxoethyl)benzoyl)pyrrolidine-1-carboxylate ():

- Spiro-pyrrolidine-oxindoles ():

Physicochemical and Spectral Comparisons

NMR Data

Stability and Reactivity

- Boc Protection : Enhances stability during synthetic steps but requires acidic conditions (e.g., TFA) for deprotection.

- Ester Hydrolysis : Ethoxy esters hydrolyze slower than methoxy analogs under basic conditions, enabling selective modifications .

Biological Activity

Tert-butyl 2-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate (CAS No. 118758-56-8) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H23NO4

- Molecular Weight : 257.33 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural features that enable it to interact with various biological targets, including enzymes and receptors. The compound exhibits a pyrrolidine ring, which is known for its ability to mimic natural substrates in enzymatic reactions.

1. Antioxidant Activity

Research indicates that compounds with similar structures to tert-butyl 2-(2-ethoxy-2-oxoethyl)pyrrolidine derivatives exhibit significant antioxidant properties. These properties are essential in mitigating oxidative stress and preventing cellular damage caused by free radicals.

3. Antimicrobial Activity

Pyrrolidine derivatives have been reported to possess antimicrobial properties against a range of pathogens. This activity is likely due to the ability of the compound to disrupt microbial cell membranes or inhibit vital metabolic pathways.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of several pyrrolidine derivatives, including this compound. The results indicated a significant reduction in malondialdehyde levels, a marker of oxidative stress, suggesting the compound's potential as an antioxidant agent.

Case Study 2: Anti-inflammatory Potential

In vitro assays demonstrated that related pyrrolidine compounds could inhibit the production of tumor necrosis factor-alpha (TNF-α) in macrophages. This finding suggests that this compound may similarly modulate inflammatory responses.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 2-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate, and what purification methods are commonly employed?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected pyrrolidine derivatives can react with ethyl 2-bromoacetate under basic conditions to introduce the ethoxy-oxoethyl group . Purification often involves column chromatography using gradients of ethyl acetate/hexane (20–50%) or ethanol/chloroform (1:10) to isolate the product . Post-reaction workup may include acid-base extraction (e.g., HCl for protonation and NaHCO3 for neutralization) to remove unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

Key techniques include:

- ¹H/¹³C NMR : Look for the tert-butyl singlet (~1.4 ppm in ¹H; ~80 ppm in ¹³C), ethoxy methyl triplet (~1.2–1.4 ppm), and pyrrolidine ring protons (2.5–4.0 ppm, depending on substitution) .

- HRMS : Confirm the molecular ion peak (e.g., [M+H]+ calculated for C₁₃H₂₃NO₄: 256.1654) .

- IR : Identify carbonyl stretches (C=O at ~1720 cm⁻¹ for ester and carbamate groups) .

Advanced Research Questions

Q. How can researchers optimize stereochemical outcomes during the synthesis of derivatives?

Stereocontrol requires chiral auxiliaries or catalysts. For example, using (S)- or (R)-configured starting materials (e.g., tert-butyl (2S,4R)-pyrrolidine derivatives) ensures retention of configuration during alkylation or acylation steps . Kinetic resolution via enzymatic hydrolysis (e.g., lipases) can separate enantiomers in racemic mixtures . Monitoring optical rotation ([α]²⁵D) and chiral HPLC validates enantiomeric purity .

Q. What strategies resolve contradictory NMR data in structural elucidation?

Contradictions may arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:

- Variable-temperature NMR : Suppress signal splitting caused by hindered rotation (e.g., tert-butyl groups) .

- 2D NMR (COSY, HSQC) : Assign overlapping proton environments by correlating ¹H-¹H and ¹H-¹³C signals .

- Crystallography : Use SHELXL for single-crystal X-ray analysis to confirm bond angles and stereochemistry .

Q. How does this compound participate in aryne insertion reactions?

The compound acts as a directing group in aryne-mediated cycloadditions. For example, β-ketoester derivatives undergo [2+2] or [3+2] cyclizations with in situ-generated arynes (e.g., from 2-(trimethylsilyl)aryl triflates), forming polycyclic intermediates. Reaction optimization involves tuning temperature (80–100°C) and solvent polarity (toluene/DMF) to favor regioselectivity .

Q. What are the challenges in scaling up the synthesis, and how can they be mitigated?

Scale-up issues include exothermic reactions (e.g., LiAlH4 reductions) and low yields in coupling steps. Mitigation strategies:

- Flow chemistry : Improve heat dissipation for sensitive reactions .

- Protecting group alternatives : Replace tert-butyl carbamates with more labile groups (e.g., Fmoc) to simplify deprotection .

- Design of Experiments (DoE) : Systematically vary reaction parameters (e.g., equivalents of iPr2NEt) to maximize yield .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.